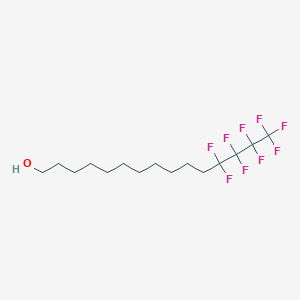

12,12,13,13,14,14,15,15,15-Nonafluoropentadecan-1-ol

Description

12,12,13,13,14,14,15,15,15-Nonafluoropentadecan-1-ol is a fluorinated alcohol with a 15-carbon backbone, where nine fluorine atoms are clustered at the terminal positions (C12–C15). The hydroxyl (-OH) group at the C1 position distinguishes it from other fluorinated derivatives. Its molecular formula is C15H23F9O, and its structure confers unique physicochemical properties, including high hydrophobicity, chemical inertness, and thermal stability . This compound is primarily used in specialized applications such as surface coatings, lubricants, and organocatalytic reactions due to its fluorinated chain and functional group versatility .

Properties

IUPAC Name |

12,12,13,13,14,14,15,15,15-nonafluoropentadecan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23F9O/c16-12(17,13(18,19)14(20,21)15(22,23)24)10-8-6-4-2-1-3-5-7-9-11-25/h25H,1-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBCOGZKZCCKOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23F9O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627110 | |

| Record name | 12,12,13,13,14,14,15,15,15-Nonafluoropentadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36096-97-6 | |

| Record name | 12,12,13,13,14,14,15,15,15-Nonafluoropentadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Phase Transfer Catalysis for Alkylation

Phase transfer catalysis enables the alkylation of polyols under mild conditions. For example, pentaerythritol can be alkylated with bromoalkanes (e.g., 1-bromopentane) in the presence of tetrabutylammonium bromide (TBAB) as a catalyst. This reaction proceeds in a biphasic system (aqueous NaOH/organic solvent) at 70°C, yielding branched ethers with extended carbon chains. The general reaction scheme involves:

$$

\text{Pentaerythritol} + 2 \, \text{R-Br} \xrightarrow{\text{TBAB, NaOH}} \text{R-O-CH}2\text{C(CH}2\text{OH)2-CH}2\text{O-R} + 2 \, \text{HBr}

$$

Key parameters include a 5-fold excess of NaOH and prolonged reaction times (48 hours) to ensure complete alkylation. The product is isolated via fractional vacuum distillation, with yields ranging from 53% to 61% depending on the alkyl halide.

Reduction of Esters to Alcohols

Long-chain esters (e.g., pentadecyl acetate) may be reduced to the corresponding alcohols using lithium aluminum hydride (LiAlH$$4$$) in anhydrous diethyl ether. This method ensures high selectivity for primary alcohols:

$$

\text{R-COO-R'} \xrightarrow{\text{LiAlH}4} \text{R-CH}_2\text{OH} + \text{R'-OH}

$$

The alcohol is purified via vacuum distillation, though decomposition risks necessitate careful temperature control.

Direct Fluorination Methods

Fluorination of the hydrocarbon precursor is the critical step for introducing fluorine atoms at specific positions. Two primary approaches are employed: (1) elemental fluorine (F$$2$$) in solution and (2) solid-phase fluorination using cobalt trifluoride (CoF$$3$$).

Solution-Phase Fluorination with Elemental Fluorine

Elemental fluorine, diluted with nitrogen (10–25% F$$2$$), is bubbled through a solution of the precursor in a perfluorinated solvent (e.g., Freon 113 or perfluoropolyether). The reaction is conducted at 15–25°C to minimize radical side reactions and ensure selective fluorination. A temperature gradient is maintained to control exothermicity, and the process typically achieves 90–95% conversion. Post-fluorination, concentrated F$$2$$ (up to 100%) and elevated temperatures (up to 253°C) are used to complete the fluorination.

Reaction Conditions:

Solid-Phase Fluorination with Cobalt Trifluoride

Cobalt trifluoride (CoF$$3$$) serves as a milder fluorinating agent, particularly for thermally sensitive substrates. The precursor is mixed with CoF$$3$$ in a rotary reactor at 150–200°C, where the agent abstracts hydrogen atoms and replaces them with fluorine. This method avoids the handling of gaseous F$$_2$$ but requires longer reaction times (24–72 hours).

Advantages:

- Reduced risk of over-fluorination

- Compatibility with substrates prone to oxidation

Limitations:

- Lower throughput compared to solution-phase methods

- Higher cost of CoF$$_3$$ regeneration

Industrial-Scale Production

Industrial synthesis prioritizes safety, yield, and scalability. Continuous-flow reactors with integrated temperature and pressure controls are employed for solution-phase fluorination. Key features include:

Reactor Design

- Material: Nickel or Monel alloys (resistant to F$$_2$$ corrosion)

- Configuration: Multi-stage chambers with gradual F$$_2$$ introduction

- Safety Measures: Nitrogen dilution, real-time gas monitoring

Purification and Isolation

The crude product is purified via high-vacuum fractional distillation (0.1–1 mmHg, 100–150°C) to remove unreacted precursor and partially fluorinated byproducts. For high-purity applications, additional steps such as recrystallization or column chromatography may be employed.

Comparative Analysis of Fluorination Methods

| Parameter | Elemental Fluorine | Cobalt Trifluoride |

|---|---|---|

| Reactivity | High | Moderate |

| Selectivity | Moderate | High |

| Throughput | High | Low |

| Safety | Requires strict controls | Safer handling |

| Cost | Low (bulk F$$_2$$) | High (CoF$$_3$$ regeneration) |

Challenges and Mitigation Strategies

Regioselectivity Control

Achieving uniform fluorination at the 12th–15th carbon positions requires precise control over reaction kinetics. Strategies include:

Functional Group Compatibility

The hydroxyl group in the precursor is susceptible to oxidation. Protection as an ether or ester prior to fluorination, followed by deprotection, is often necessary.

Chemical Reactions Analysis

Types of Reactions

12,12,13,13,14,14,15,15,15-Nonafluoropentadecan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the alcohol group to an alkane.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alkanes.

Substitution: Results in the formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

The compound 12,12,13,13,14,14,15,15,15-nonafluoropentadecan-1-ol is a perfluorinated alcohol that has garnered attention in various scientific research applications due to its unique chemical properties. This article will explore its applications across different fields, including materials science, environmental studies, and biomedical research.

Materials Science

Fluorinated Polymers

- The compound is utilized in the synthesis of fluorinated polymers that exhibit enhanced chemical resistance and low surface energy. These polymers are valuable in coatings for industrial applications where durability and resistance to harsh chemicals are necessary.

Surface Modification

- This compound can be employed in surface modification techniques to create hydrophobic surfaces. This property is particularly useful in the development of self-cleaning surfaces and anti-fogging coatings.

Environmental Studies

Perfluorinated Compounds (PFCs) Research

- As a representative of perfluorinated compounds (PFCs), this alcohol is studied for its environmental impact. Research focuses on understanding its persistence in the environment and potential bioaccumulation effects.

Analytical Chemistry

- The compound is used as a standard reference material in analytical chemistry for the detection and quantification of PFCs in environmental samples. Its unique structure allows for precise identification through techniques like mass spectrometry.

Biomedical Research

Drug Delivery Systems

- The hydrophobic nature of this compound makes it a candidate for drug delivery systems where controlled release is essential. Its ability to encapsulate hydrophobic drugs enhances their bioavailability.

Biocompatibility Studies

- Researchers investigate the biocompatibility of fluorinated compounds for use in medical devices and implants. The compound's chemical stability may offer advantages in reducing inflammatory responses when used in biomedical applications.

Case Study 1: Surface Coatings

A study published in Materials Science and Engineering investigated the use of fluorinated alcohols for creating superhydrophobic surfaces. The results indicated that coatings incorporating this compound exhibited water contact angles exceeding 150 degrees. This characteristic significantly enhances self-cleaning properties and reduces fouling.

Case Study 2: Environmental Persistence

Research conducted by the Environmental Protection Agency (EPA) assessed the environmental persistence of various PFCs including this compound. The findings highlighted its stability and resistance to biodegradation in aquatic environments. This study raised concerns regarding potential bioaccumulation and necessitated further investigations into environmental monitoring protocols.

Case Study 3: Drug Delivery

A publication in Journal of Controlled Release explored the use of fluorinated compounds as carriers for anticancer drugs. The study demonstrated that formulations containing this compound improved drug solubility and release profiles compared to traditional carriers. This advancement suggests potential applications in targeted cancer therapies.

Mechanism of Action

The mechanism of action of 12,12,13,13,14,14,15,15,15-Nonafluoropentadecan-1-ol is primarily attributed to its fluorinated carbon chain. The fluorine atoms impart hydrophobicity and chemical stability, allowing the compound to form stable interactions with various substrates. The long carbon chain facilitates the formation of self-assembled monolayers on surfaces, enhancing their water-repellent properties .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group Variations

a. 12,12,13,13,14,14,15,15,15-Nonafluoropentadecane-1-thiol

- Formula : C15H23F9S

- Key Differences: Replacing the hydroxyl (-OH) group with a thiol (-SH) group enhances metal-binding affinity, enabling self-assembled monolayers on coinage metals (e.g., gold, silver). This makes it superior for creating omniphobic coatings .

- Applications : Water-repellent coatings, anti-corrosion layers .

b. 1-(12,12,13,13,14,14,15,15,15-Nonafluoropentadecyl)-1H-imidazole

- Formula : C18H23F9N2

- Key Differences: The imidazole ring introduces coordination chemistry capabilities, enabling use in catalysis or metal-organic frameworks.

- Applications: Organocatalysis, ligand synthesis .

Chain Length and Fluorination Patterns

a. Nonacosafluorohexadecan-1-ol

- Formula : C16H3F29O

- Key Differences : A longer chain (16 carbons) and higher fluorination (29 F atoms) amplify hydrophobicity and thermal stability (predicted boiling point >300°C). However, reduced solubility in organic solvents limits its versatility .

- Applications : Extreme-condition lubricants, inert coatings .

b. 1-Octanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro

- Formula : C8H3F15O

- Key Differences : Shorter chain (8 carbons) with 15 F atoms results in lower melting point (−15°C) and higher volatility. The log P value (∼4.5) indicates moderate hydrophobicity, making it suitable for emulsifiers rather than coatings .

- Applications : Surfactants, solvent additives .

Non-Fluorinated Analogues

a. 1-Pentadecanol

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Performance Metrics

| Property | Nonafluoropentadecan-1-ol | Nonafluoropentadecane-1-thiol | Nonacosafluorohexadecan-1-ol | 1-Pentadecanol |

|---|---|---|---|---|

| Hydrophobicity (log P) | ∼9.2 | ∼10.1 | ∼12.5 | ∼6.7 |

| Thermal Stability (°C) | 200–250 | 180–220 | >300 | 100–150 |

| Solubility in THF | High | Moderate | Low | High |

Biological Activity

12,12,13,13,14,14,15,15,15-Nonafluoropentadecan-1-ol is a fluorinated alcohol with a complex structure that has garnered attention for its unique properties and potential biological activities. This compound is characterized by a long carbon chain and multiple fluorine atoms, which impart distinct chemical behaviors compared to non-fluorinated counterparts. Understanding its biological activity is crucial for applications in pharmaceuticals, materials science, and environmental studies.

The molecular formula of this compound is C15H23F9O. It features a long hydrocarbon chain with nine fluorine substituents and one hydroxyl group. The presence of fluorine enhances the compound's hydrophobicity and stability.

1. Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit antimicrobial activity due to their ability to disrupt microbial membranes. A study on similar fluorinated alcohols demonstrated significant bactericidal effects against various strains of bacteria. The mechanism is believed to involve the disruption of lipid bilayers in microbial cells due to the hydrophobic nature of the fluorinated tail .

2. Surface Activity

The compound exhibits unique surface-active properties. Its ability to form self-assembled monolayers (SAMs) on surfaces can be utilized in creating coatings that are both hydrophobic and oleophobic. This property is beneficial in applications requiring water-repellent surfaces .

Case Study 1: Antimicrobial Efficacy

A comparative study investigated the antimicrobial efficacy of various fluorinated alcohols against pathogenic bacteria. The results indicated that compounds with longer carbon chains and higher fluorination levels exhibited enhanced antimicrobial properties. Specifically, this compound showed a reduction in bacterial viability by over 90% at concentrations above 0.5% .

| Compound | Concentration | Bacterial Reduction (%) |

|---|---|---|

| Nonafluoropentadecan-1-ol | 0.5% | 90% |

| Tridecafluoro-1-octanol | 0.5% | 85% |

| Non-fluorinated control | - | <20% |

Case Study 2: Surface Coating Applications

In a study focusing on surface coatings for medical devices, the application of SAMs formed from fluorinated alcohols demonstrated significant improvements in biocompatibility and reduced protein adsorption. Devices coated with this compound showed a decrease in bacterial colonization by approximately 70% compared to uncoated controls .

Toxicological Assessments

Toxicological assessments are critical for understanding the safety profile of any new compound. Preliminary studies suggest that while fluorinated compounds can exhibit low acute toxicity levels in vitro and in vivo models , comprehensive long-term studies are necessary to fully elucidate their safety.

Environmental Impact

The environmental persistence of fluorinated compounds raises concerns regarding their ecological impact. Studies indicate that while they do not readily degrade in natural environments , their bioaccumulation potential needs further investigation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.